molecular formula C19H17ClN4O2 B2457230 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1021090-78-7

2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2457230
CAS No.: 1021090-78-7
M. Wt: 368.82
InChI Key: YVWPBYYPSDDNBY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyrimidinylamino group attached to a benzamide core.

Mechanism of Action

Target of Action

It is known that similar compounds have been identified as potent src/abl kinase inhibitors . These kinases play a crucial role in cellular signaling and are often implicated in various diseases, including cancer.

Biochemical Pathways

Given its potential role as a kinase inhibitor, it may impact pathways such as the mapk/erk pathway or the pi3k/akt/mtor pathway, which are commonly affected by kinase inhibitors . The downstream effects of these disruptions could include reduced cell proliferation and induced cell cycle arrest.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. If it indeed acts as a kinase inhibitor, it could potentially lead to reduced cell proliferation and induced cell cycle arrest . This could make it a potential candidate for cancer therapeutics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the selective displacement of chloride at specific positions on the aromatic ring, followed by coupling reactions to introduce the desired functional groups . Reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput parallel synthesis and solution-phase synthesis are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and hydrogen peroxide for oxidations. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dechlorinated or hydrogenated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-12-21-17(11-18(22-12)26-2)23-13-7-9-14(10-8-13)24-19(25)15-5-3-4-6-16(15)20/h3-11H,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWPBYYPSDDNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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